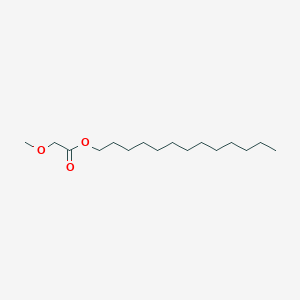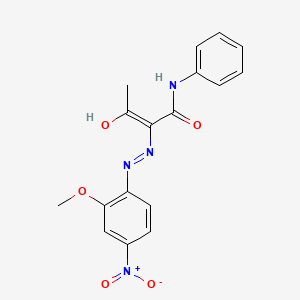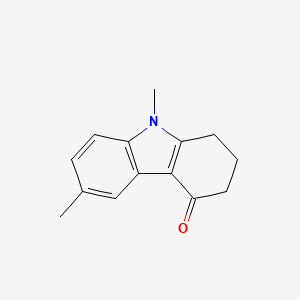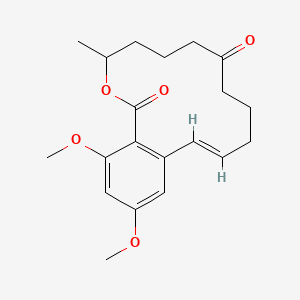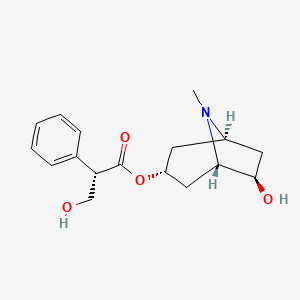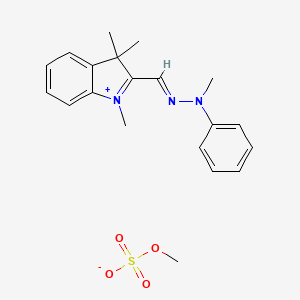
Basic Yellow 51
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Basic Yellow 51, also known as C.I. This compound, is a cationic dye with the molecular formula C20H25N3O4S and a molecular weight of 403.5 g/mol . This compound is primarily used in the dyeing and printing of acrylic fibers and their blends, as well as in the coloring of modified polyester and paper . It is known for its bright yellow color and high fluorescence under ultraviolet light .
準備方法
Synthetic Routes and Reaction Conditions
Basic Yellow 51 is synthesized through the condensation of 2-(1,3,3-trimethylindolin-2-yl)acetaldehyde with aniline, followed by quaternization with dimethyl sulfate . The reaction conditions typically involve:
Condensation: The reaction between 2-(1,3,3-trimethylindolin-2-yl)acetaldehyde and aniline.
Quaternization: The resulting product is treated with dimethyl sulfate to form the quaternary ammonium salt.
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar synthetic routes. The process involves precise control of reaction conditions to ensure high yield and purity. The dye is then processed into either powder or liquid form for various applications .
化学反応の分析
Types of Reactions
Basic Yellow 51 undergoes several types of chemical reactions, including:
Substitution: Involves the replacement of functional groups within the molecule under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include carboxylic acids and catalysts such as electrodes or quartz.
Substitution: Various reagents can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically result in the formation of less toxic substances such as water or carbon dioxide .
科学的研究の応用
Basic Yellow 51 has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Basic Yellow 51 involves its interaction with specific molecular targets and pathways. In the context of dyeing and printing, the dye molecules bind to the fibers through electrostatic interactions and hydrogen bonding. In biological applications, the dye binds to specific biomolecules, allowing for their visualization under ultraviolet light .
類似化合物との比較
Basic Yellow 51 can be compared with other similar cationic dyes, such as:
Basic Yellow 40: Another cationic dye used for similar applications but with different fluorescence properties.
Basic Yellow 28: Known for its use in textile dyeing and printing, with slightly different chemical properties.
This compound is unique due to its high fluorescence and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes .
特性
CAS番号 |
60568-41-4 |
|---|---|
分子式 |
C20H25N3O4S |
分子量 |
403.5 g/mol |
IUPAC名 |
methyl sulfate;N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline |
InChI |
InChI=1S/C19H22N3.CH4O4S/c1-19(2)16-12-8-9-13-17(16)21(3)18(19)14-20-22(4)15-10-6-5-7-11-15;1-5-6(2,3)4/h5-14H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
LPQMOFIXRVVOSF-UHFFFAOYSA-M |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC=CC=C3)C)C.COS(=O)(=O)[O-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=CC=C3)C)C.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)
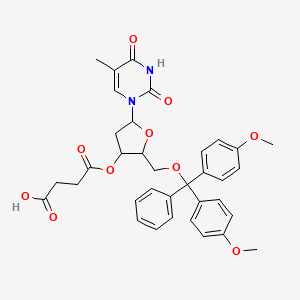
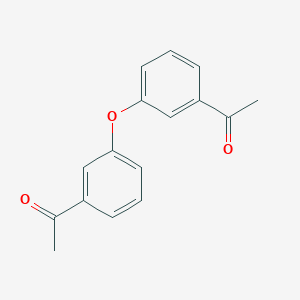
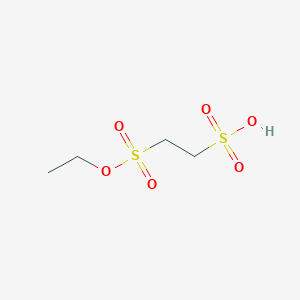
![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)
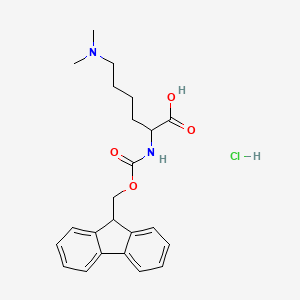
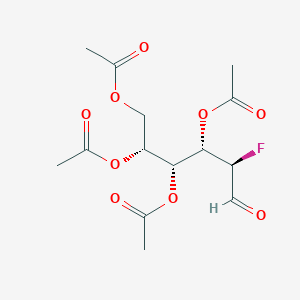
![1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl-](/img/structure/B13403856.png)
